4'-Thiouridine 5'-triphosphate
Description
Contextualizing Nucleotide Analogs in Modern Biological Research
In the landscape of modern biological research, nucleotide analogs, which are synthetic variants of the natural building blocks of DNA and RNA, have become indispensable tools. nih.gov These molecules, which include modifications to the sugar, base, or phosphate (B84403) group, allow scientists to probe and manipulate complex biological processes with a high degree of specificity. nih.gov The automation of oligonucleotide synthesis and the development of a wide array of phosphoramidite (B1245037) reagents have significantly broadened the application of these modified oligonucleotides in diverse areas of biological research. nih.gov
The utility of these analogs stems from their ability to be incorporated into nucleic acids, thereby introducing unique functionalities. These functionalities can be used to investigate the mechanisms of biochemical reactions, map interactions between nucleic acids and proteins, and analyze nucleic acid structures. nih.gov Synthetic oligonucleotides containing these modifications are crucial for a variety of applications, including the inhibition of gene expression, the arrest of translation, the study of RNA processing, and the affinity purification of RNA-protein complexes. nih.gov
Chemical Structure and Unique Properties Relevant to Research Applications
4'-Thiouridine 5'-triphosphate (4-thio-UTP) is a nucleotide analog of uridine (B1682114) triphosphate where the oxygen atom at the 4-position of the uracil (B121893) base is replaced by a sulfur atom. apexbt.com This substitution confers unique properties that are highly valuable in biochemical and molecular biology research. The molecular formula of the free acid is C9H15N2O14P3S, with a molecular weight of 500.20 g/mole . trilinkbiotech.combiosynth.com
The incorporation of 4-thiouridine (B1664626) into RNA can be achieved during in vitro transcription, resulting in RNA molecules that contain this modified base. apexbt.com These modified RNAs have demonstrated enhanced stability against nuclease degradation compared to their natural counterparts. For instance, RNA containing 4'-thiouridine has been shown to be significantly more resistant to RNase A. nih.gov This increased stability makes them excellent candidates for various therapeutic and diagnostic applications. nih.gov
| Property | Value | Source |
| Molecular Formula (free acid) | C9H15N2O14P3S | trilinkbiotech.combiosynth.com |
| Molecular Weight (free acid) | 500.20 g/mole | trilinkbiotech.com |
| Extinction Coefficient | 16,526 Lmol-1cm-1 at 331 nm | trilinkbiotech.comglpbio.com |
| Purity (typical) | ≥90% by AX-HPLC | apexbt.comtrilinkbiotech.com |
| Salt Form (common) | Li+ or Na+ | trilinkbiotech.combiosynth.com |
A key feature of 4-thiouridine is its photo-reactivity. nih.gov Upon exposure to UV light at longer wavelengths, typically between 320 and 360 nm, the thione group in 4-thiouridine becomes activated. trilinkbiotech.com This allows for the formation of covalent cross-links with interacting molecules, most notably proteins. apexbt.comnih.gov This process, known as photocrosslinking, is a powerful technique for identifying and mapping RNA-protein interaction sites. trilinkbiotech.comjenabioscience.com
The use of longer wavelength UV light is advantageous as it minimizes the damage to the RNA molecule itself, which can be a significant issue when using standard shortwave UV light (around 254 nm). trilinkbiotech.comjenabioscience.com This enhanced specificity and reduced damage make 4-thiouridine a preferred reagent for techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). jenabioscience.com In PAR-CLIP, cells are cultured with 4-thiouridine, which is incorporated into nascent RNA transcripts. Subsequent UV irradiation covalently links the RNA to interacting RNA-binding proteins (RBPs), allowing for their isolation and identification. jenabioscience.com
This compound can serve as a substrate for various enzymes, including RNA polymerases, which incorporate it into growing RNA chains. nih.govoup.com This mimicry of the natural uridine triphosphate (UTP) allows for the site-specific introduction of the photoactivatable and reactive 4-thiouridine into RNA transcripts. apexbt.com
The incorporation of 4-thio-UTP by enzymes like T7 RNA polymerase has been shown to be efficient, and in some cases, superior to other modified nucleotides used for similar purposes. nih.govoup.com Once incorporated, the modified RNA can be used to study the dynamics of RNA-protein interactions during processes like transcription. For example, it has been used to label transcription elongation complexes to identify which subunits of RNA polymerase are in close contact with the nascent RNA. apexbt.comjenabioscience.com Furthermore, oligonucleotides containing 4'-thionucleosides have been shown to be inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov
Historical Development and Initial Academic Applications of Thionucleotides in Biochemistry
The study of thionucleotides, or sulfur-containing nucleotide analogs, has a rich history in biochemistry. Early research focused on the synthesis of these compounds and exploring their basic chemical and physical properties. pnas.org The synthesis of 4'-thionucleosides and their subsequent phosphorylation to the triphosphate form were significant achievements that opened the door to their use in biological systems. oup.comresearchgate.net
One of the initial key applications of thionucleotides was in the study of nuclease resistance. Researchers found that oligonucleotides containing 4'-thionucleosides exhibited significantly increased resistance to degradation by nucleases, which are enzymes that break down nucleic acids. nih.gov This property was immediately recognized as highly valuable for the development of antisense oligonucleotides, which are short nucleic acid chains designed to bind to specific RNA molecules and inhibit their function. nih.gov
Another early and impactful application was the use of 4-thiouridine as an intrinsic photoaffinity probe. jenabioscience.com Scientists utilized its ability to form cross-links with proteins upon UV irradiation to investigate the spatial arrangement of RNA and proteins within complex structures like ribosomes. jenabioscience.com These early studies laid the groundwork for the development of more sophisticated techniques like PAR-CLIP that are widely used today. jenabioscience.com The synthesis of 4'-thio-UTP and its successful use in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to generate nuclease-resistant RNA aptamers further expanded the utility of this class of compounds. nih.govoup.com
Structure
3D Structure
Properties
Molecular Formula |
C9H15N2O14P3S |
|---|---|
Molecular Weight |
500.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxythiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(29-8)3-23-27(19,20)25-28(21,22)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
MZIWTHUYWSWPOI-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
4'-thiouridine 5'-triphosphate 4'-thioUTP |
Origin of Product |
United States |
Biochemical Mechanisms of Action in Research Systems
Interaction with RNA Polymerases
4'-Thiouridine 5'-triphosphate (4-thio-UTP) serves as a valuable molecular tool in biochemical and cellular studies, primarily due to the unique properties conferred by the substitution of an oxygen atom with a sulfur atom at the 4-position of the uracil (B121893) base. This modification allows 4-thio-UTP to be incorporated into nascent RNA transcripts by various RNA polymerases. The thione group serves as a photo-cross-linking agent and a specific tag for the isolation and analysis of newly synthesized RNA.
RNA Polymerase I is responsible for the transcription of ribosomal RNA (rRNA) genes, a process fundamental to ribosome biogenesis. Studies investigating the effect of 4-thiouridine (B1664626) (4sU), the nucleoside precursor to 4-thio-UTP, have revealed a concentration-dependent inhibitory effect on Pol I activity. At elevated concentrations, typically used for labeling messenger RNA (mRNA), 4sU has been shown to significantly inhibit both the production and processing of the 47S rRNA precursor. apexbt.comnih.gov This inhibition is thought to trigger a nucleolar stress response. apexbt.comnih.gov
In human U2OS cells, incubation with 100 µM 4sU resulted in a substantial reduction in 47S rRNA levels and impaired the processing of the remaining primary transcript. apexbt.com This suggests that while 4-thio-UTP can be incorporated by Pol I, its presence in the nascent rRNA transcript at high levels interferes with the complex machinery of ribosome synthesis. Conversely, at lower concentrations (≤ 10 µM), 4sU can be used to effectively measure the production and processing of rRNA without inducing significant cellular stress. apexbt.comnih.gov
| Concentration of 4-thiouridine (4sU) | Effect on 47S rRNA Production | Effect on 47S rRNA Processing |
|---|---|---|
| ≤ 10 µM | Minimal inhibition, suitable for labeling | Minimal inhibition |
| > 50 µM | Inhibition | Inhibition |
| 100 µM | ~75% reduction | ~60% reduction of remaining transcript |
This compound is readily utilized as a substrate by RNA Polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes and several non-coding RNAs. The incorporation of 4-thiouridine into nascent transcripts has been a cornerstone of techniques developed to study the dynamics of mRNA synthesis, processing, and turnover. Short-term labeling with 4sU generally has minimal effects on Pol II transcription and pre-mRNA splicing. plos.org
Methodologies such as 4sUDRB-seq leverage the incorporation of 4-thiouridine to measure genome-wide transcription elongation speeds and the rates at which Pol II transitions into active elongation. This technique involves the reversible inhibition of transcription elongation, followed by a pulse of 4sU to tag newly transcribed RNA. The ability of Pol II to efficiently incorporate 4-thio-UTP is fundamental to the success of these powerful research tools.
RNA Polymerase III (Pol III) is responsible for the synthesis of small, untranslated RNAs, including transfer RNAs (tRNAs) and 5S rRNA. Despite the critical role of these transcripts, there is a notable lack of specific studies detailing the substrate specificity and incorporation efficiency of this compound by Pol III in the available scientific literature. While it is known that naturally occurring 4-thiouridine modifications are found in tRNAs, the direct incorporation of 4-thio-UTP by Pol III during transcription has not been extensively characterized. plos.orgnih.gov
In prokaryotic systems, such as Escherichia coli, 4-thiouridine is incorporated into RNAs in vivo, indicating that the bacterial RNA polymerase can efficiently utilize 4-thio-UTP as a substrate. Studies have optimized the conditions for this incorporation, achieving significant substitution levels of uridine (B1682114) with 4-thiouridine in both tRNA and bulk RNA. This demonstrates the robust ability of the E. coli RNA polymerase to recognize and incorporate this modified nucleotide during transcription elongation. news-medical.net
| RNA Type | Substitution Level (s4U/U) |
|---|---|
| tRNA | 17 ± 3% |
| Bulk RNA | 17 ± 3% |
| 70S Ribosomes | 7 ± 2% |
This compound has also been investigated as a substrate for various viral RNA-dependent RNA polymerases (RdRps), revealing insights into their mechanisms of action and potential as antiviral targets.
Notably, the triphosphate metabolite of 4'-thiouridine has been identified as an inhibitor of the RdRp activity of the SARS-CoV-2 Nsp12-Nsp7-Nsp82 complex. nih.gov Its incorporation into the nascent viral RNA leads to the termination of synthesis, thereby blocking viral replication. nih.gov
In contrast, the bacteriophage T7 RNA polymerase, a viral-type RNA polymerase widely used in molecular biology for in vitro transcription, efficiently incorporates 4-thio-UTP. nih.govoup.comjenabioscience.com Studies have shown that when UTP is replaced by 4-thio-UTP, T7 RNA polymerase can produce full-length RNA transcripts with high efficiency, in some cases comparable to transcription with natural NTPs. nih.govoup.com However, at very high levels of 4-thio-UTP incorporation, an increase in abortive transcripts has been observed, suggesting a potential impact on polymerase processivity. plos.org
The efficiency of 4-thio-UTP incorporation can be influenced by the specific viral polymerase and the reaction conditions. For instance, with T7 RNA polymerase, a substitution of UTP with 80% 4-thio-UTP is often considered optimal to balance labeling efficiency and the yield of full-length transcripts. jenabioscience.com
| Viral RNA Polymerase | Interaction with 4'-Thio-UTP | Observed Effect |
|---|---|---|
| SARS-CoV-2 RdRp | Incorporation and inhibition | Termination of nascent RNA synthesis |
| T7 RNA Polymerase | Efficient incorporation | Production of full-length modified RNA transcripts |
Kinetic Analysis of Polymerase-Catalyzed Incorporation Events
The efficiency and rate of incorporation of a nucleotide analog by a polymerase are quantified using kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximum rate of catalysis (k_cat or k_pol). nih.gov The ratio k_cat/K_m represents the catalytic efficiency of the polymerase for a given substrate.
Specific kinetic data for the incorporation of this compound by viral RdRps are not extensively detailed in the available literature. However, studies with other polymerases provide qualitative insights. For instance, in vitro transcription experiments using T7 RNA polymerase have shown that 4'-ThioUTP can be incorporated efficiently, with transcription yields being superior to those observed with other modified analogs like 2'-amino-dUTP or 2'-fluoro-dUTP. oup.com This suggests that for T7 RNA polymerase, the 4'-thio modification does not present a significant kinetic barrier to incorporation. The determination of precise kinetic parameters for viral polymerases would be essential for a quantitative understanding of the inhibitory potential of this compound.
Table 1: Qualitative Incorporation Efficiency of 4'-Thio-Pyrimidines by T7 RNA Polymerase
| NTP Analog Combination | Polymerase | Relative Incorporation Efficiency | Reference |
|---|---|---|---|
| 4'-thioUTP and 4'-thioCTP | T7 RNA Polymerase | High; superior to 2'-NH2 or 2'-F analogs | oup.com |
| 2'-NH2dUTP and 2'-NH2dCTP | T7 RNA Polymerase | Lower than 4'-thio analogs | oup.com |
| 2'-FdUTP and 2'-FdCTP | T7 RNA Polymerase | Lower than 4'-thio analogs | oup.com |
Fidelity of Incorporation and Read-Through by Polymerases in vitro
Polymerase fidelity refers to the accuracy of nucleotide incorporation, and a lack of fidelity results in misincorporation. neb.com Read-through is the ability of a polymerase to continue synthesis after incorporating a modified nucleotide. Many nucleotide analogs function by being incorporated and then preventing further extension, an effect known as chain termination.
In the context of the SARS-CoV-2 RdRp, this compound acts as a chain terminator. nih.gov Its incorporation into the nascent RNA strand halts further synthesis. The mechanism is described as termination through "misincorporation," which suggests that the presence of the analog at the 3'-end of the primer strand disrupts the catalytic cycle, preventing the addition of the next nucleotide. nih.gov
Studies with T7 RNA polymerase have shown that high levels of 4-thiouridine (4sU) incorporation can negatively impact the fidelity and processivity of transcription. When the template contains sequences with consecutive uridines, full substitution with 4sUTP can lead to an increase in abortive transcripts, suggesting that the polymerase may stall or dissociate from the template. nih.gov This indicates that while the analog can be incorporated, its presence can be disruptive to the elongation complex.
It is important to note that the intrinsic fidelity of the SARS-CoV-2 RdRp (nsp12/7/8 complex) is surprisingly low, with error rates estimated between 10⁻¹ to 10⁻³. colby.edu The virus relies on a separate proofreading exonuclease, nsp14, to ensure faithful replication of its large genome. colby.educolumbia.edu Nucleotide analogs that are incorporated but are resistant to removal by this exonuclease activity can be particularly effective antivirals.
Interactions with Reverse Transcriptases
Substrate Utilization by Retroviral Reverse Transcriptases in Molecular Cloning
4'-Thiouridine is widely used as a metabolic label to track newly synthesized RNA in cells. nih.gov The analysis of this 4sU-labeled RNA often involves a reverse transcription step to generate complementary DNA (cDNA) for downstream applications like quantitative PCR (qPCR) or next-generation sequencing. Therefore, the interaction of reverse transcriptases with RNA templates containing 4'-thiouridine is of significant practical importance.
Studies have shown that reverse transcriptases can utilize RNA containing 4'-thiouridine as a template. For example, Superscript II, a common reverse transcriptase, can synthesize full-length cDNA from a 4'-thioRNA template with high fidelity, indicating that the unmodified 4'-thiouridine base does not inherently block the enzyme's progress. oup.com
However, in many modern molecular biology techniques, such as SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA), the thiol group on the incorporated 4sU is deliberately exploited. nih.gov The RNA is treated with a thiol-reactive chemical like iodoacetamide (B48618), which alkylates the 4sU. This modification alters the base-pairing properties of the nucleoside. During reverse transcription, the alkylated 4sU preferentially pairs with guanine (B1146940) instead of adenine (B156593). nih.govbiorxiv.org This results in a T-to-C conversion in the subsequent sequencing data, allowing for the precise identification of newly synthesized transcripts. researchgate.net Alternatively, modification with bulkier thiol-reactive compounds can create a steric block that causes the reverse transcriptase to stall and dissociate, a principle used in a method called "Roadblock-qPCR" to measure mRNA stability. researchgate.net
Therefore, 4'-thiouridine in an RNA template is "utilized" by reverse transcriptases in two distinct ways for molecular cloning and analysis: it is read through in its native state, or it is chemically modified to either induce specific mutations or block the enzyme for analytical purposes.
Table 2: Utilization of 4'-Thiouridine (4sU) in RNA Templates by Reverse Transcriptases
| State of 4sU in RNA Template | Interaction with Reverse Transcriptase | Application | Reference |
|---|---|---|---|
| Unmodified | Read-through with high fidelity | SELEX, cDNA synthesis | oup.com |
| Alkylated (e.g., with Iodoacetamide) | Misincorporation (pairs with G instead of A) | SLAM-seq, TimeLapse-seq (results in T>C change) | nih.govbiorxiv.org |
| Alkylated (with bulky compounds) | Stalling / Blockage of enzyme | Roadblock-qPCR | researchgate.net |
Impact on cDNA Synthesis Fidelity for Library Generation
The incorporation of 4'-thiouridine into nascent RNA transcripts is a cornerstone of metabolic labeling techniques designed to study RNA dynamics, such as SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) and TUC-seq (thiouridine-to-cytidine sequencing). nih.govnih.govrsc.org The fidelity of subsequent complementary DNA (cDNA) synthesis is intentionally altered in these methods to distinguish newly synthesized, 4'-thiouridine-containing RNA from pre-existing transcripts.
This results in a T-to-C transition in the final sequencing data, as the original thymine (B56734) position (corresponding to uridine in RNA) is now read as a cytosine. plos.orgplos.org This specific and predictable sequencing artifact is not an indicator of poor fidelity in a negative sense; rather, it is the basis of the method's power, allowing for the computational identification of transcripts that were actively synthesized during the labeling period. plos.orgplos.org
However, the efficiency of this process can be influenced by several factors. High incorporation rates of 4sU have been observed to potentially interfere with in vitro transcription and can lead to elevated levels of abortive transcripts. plos.orgplos.orgnih.gov Furthermore, some studies have noted that certain chemical treatments used for derivatization can affect natural bases or lead to the dropout of 4sU-containing RNA molecules during library preparation, which could potentially skew the representation of transcripts in the final sequencing library. acs.orgresearchgate.net
Table 1: Principle of 4'-Thiouridine-Based Sequencing for Library Generation
| Step | Process | Biochemical Mechanism | Outcome for Sequencing |
|---|---|---|---|
| 1. Metabolic Labeling | Cells are incubated with 4'-thiouridine (4sU). | 4sU is taken up by cells and converted to this compound (4sUTP), which is then incorporated into newly transcribed RNA in place of UTP by RNA polymerases. | A pool of total RNA where nascent transcripts contain 4sU. |
| 2. Chemical Derivatization | Isolated RNA is treated with an alkylating agent (e.g., iodoacetamide). | The thiol group on the 4sU base is alkylated. | The chemical properties of the base are altered. |
| 3. cDNA Synthesis | Reverse transcriptase is used to create a complementary DNA strand from the RNA template. | The reverse transcriptase enzyme misreads the alkylated 4sU base as cytidine (B196190). | A guanosine (B1672433) is incorporated into the first-strand cDNA opposite the modified 4sU. |
| 4. Sequencing | The generated cDNA library is sequenced. | The position originally occupied by a uridine (and subsequently 4sU) is identified as a thymine in the reference sequence but is read as a cytosine in the experimental data. | A characteristic T-to-C transition is observed, computationally identifying the transcript as newly synthesized. |
Influence on Other Nucleotide-Binding Proteins in Research Contexts
Kinase-Mediated Phosphorylation of 4'-Thiouridine and its Derivatives
For 4'-thiouridine (4sU) to be utilized by RNA polymerases for incorporation into nascent transcripts, it must first be converted into its active triphosphate form, this compound (4sUTP). nih.govnih.gov This conversion is a stepwise phosphorylation process mediated by cellular kinases, following the nucleotide salvage pathway.
To address this limitation, researchers have developed prodrug strategies. nih.govnih.gov These approaches involve synthesizing 5'-monophosphate derivatives of 4sU that are masked with cell-permeable groups. nih.govnih.govrsc.org Once inside the cell, these groups are cleaved, releasing 4sUMP directly. This strategy effectively bypasses the inefficient and rate-limiting first phosphorylation step, allowing for a more rapid and potentially more efficient entry into the nucleotide salvage pathway for subsequent conversion to the di- and triphosphate forms. nih.govnih.gov
Table 2: Phosphorylation Pathway of 4'-Thiouridine
| Step | Reactant | Product | Mediating Enzyme Class | Research Finding / Implication |
|---|---|---|---|---|
| 1 | 4'-Thiouridine (4sU) | 4'-Thiouridine 5'-monophosphate (4sUMP) | Nucleoside Kinases (e.g., Uridine Kinase) | Often the rate-limiting step due to lower enzyme efficiency for the modified nucleoside compared to natural uridine. nih.govnih.gov |
| 2 | 4'-Thiouridine 5'-monophosphate (4sUMP) | 4'-Thiouridine 5'-diphosphate (4sUDP) | Nucleoside Monophosphate Kinases (e.g., Uridylate Kinase) | This step is considered critical for preventing the toxic accumulation of modified monophosphates. researchgate.net |
| 3 | 4'-Thiouridine 5'-diphosphate (4sUDP) | this compound (4sUTP) | Nucleoside Diphosphate (B83284) Kinases | Generates the final, biologically active triphosphate form used by RNA polymerases as a substrate for transcription. nih.govnih.gov |
Interaction with Nucleases and Phosphatases: Susceptibility and Resistance Studies
The substitution of oxygen with a sulfur atom at the C4 position of the uracil ring can alter the stability of RNA transcripts, particularly their susceptibility to enzymatic degradation. Studies have demonstrated that RNA containing 4'-thiouridine can exhibit increased resistance to nucleases.
In vitro degradation assays comparing unmodified pre-mRNA with fully 4sU-modified pre-mRNA showed that the 4sU-containing transcripts underwent only limited degradation over a 90-minute period, whereas the unmodified RNA displayed measurable degradation. plos.org This suggests that the presence of 4sU promotes RNA stability. plos.org This increased stability is analogous to the protective effects observed with other RNA modifications, such as 2'-O-methylation and phosphorothioates, which are known to resist nuclease activity. plos.orgplos.org The natural occurrence of 4sU in some tRNA molecules is also known to increase their stability. nih.gov
Beyond endo- and exonucleases, 4sU and its derivatives have been studied as substrates for other enzymes involved in nucleotide metabolism. For instance, 4-thiouridine has been shown to be a good substrate for uridine phosphorylase, an enzyme that cleaves the glycosidic bond to separate the base from the ribose sugar. researchgate.net Similarly, 4-thiothymidine (B1630790) serves as an efficient substrate for thymidine (B127349) phosphorylase. researchgate.net This indicates that while the thiosubstitution can protect the phosphodiester backbone from nuclease cleavage, the nucleoside itself can still be recognized and processed by specific phosphorylases.
RNA-Modifying Enzyme Recognition and Processing of 4'-Thiouridine-Containing Substrates
The 4'-thiouridine modification is not only a tool for laboratory research but also a naturally occurring modification in transfer RNAs (tRNAs) of eubacteria and archaea, where it is found at position 8. oup.comnih.gov The synthesis of this natural modification is catalyzed by the enzyme 4-thiouridine synthetase (commonly known as ThiI in E. coli), an ATP-dependent enzyme that transfers a sulfur atom to the U8 position of tRNA. oup.comacs.org
The function of 4-thiouridine synthetase provides a clear example of specific enzyme recognition involving this modified base. Structural and biochemical studies reveal that the enzyme's N-terminal ferredoxin-like domain and its THUMP domain form a bipartite RNA binding module that specifically recognizes the acceptor stem region of the tRNA substrate. oup.com This precise binding positions the target U8 nucleotide within the enzyme's catalytic center for the sulfur transfer reaction to occur. oup.com This demonstrates a highly specific interaction between an RNA-modifying enzyme and its uridine substrate, leading to the formation of 4-thiouridine.
Conversely, the presence of synthetically incorporated 4sU within a transcript can influence the action of other RNA processing machineries. Research on pre-mRNA splicing has shown that high levels of 4sU incorporation can decrease splicing efficiency, particularly for introns with weaker, non-consensus splice sites. plos.orgplos.org This suggests that the presence of 4sU within the pre-mRNA may interfere with the recognition of splice sites by the spliceosome, a large and complex ribonucleoprotein machine. plos.orgnih.gov It is hypothesized that 4sU incorporation may induce local changes in RNA secondary structure, which in turn could impact its recognition and processing by RNA-binding proteins and enzymatic complexes. plos.orgnih.gov
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| 4'-Thiouridine | 4sU |
| This compound | 4sUTP |
| 4'-Thiouridine 5'-diphosphate | 4sUDP |
| 4'-Thiouridine 5'-monophosphate | 4sUMP |
| Uridine | U |
| Uridine 5'-triphosphate | UTP |
| Cytidine | C |
| Guanosine | G |
| Thymine | T |
| Iodoacetamide | IAA |
| Adenosine triphosphate | ATP |
| 2'-O-methyl | |
| Phosphorothioate |
Methodologies and Applications in Transcriptomics and Rna Biology Research
Metabolic Labeling of Nascent RNA for Transcriptional Profiling
Metabolic labeling with 4-thiouridine (B1664626) (4sU), the nucleoside precursor to s4UTP, allows for the temporal separation of newly transcribed RNA from the pre-existing RNA pool within a cell. springernature.com This technique has revolutionized the study of RNA turnover and stability, providing a more accurate picture of the dynamic nature of the transcriptome. nih.govnih.gov
Principles of 4-Thiouridine (4sU) Labeling for Dynamic Transcriptomics
The core principle of 4sU labeling lies in the cellular uptake and subsequent phosphorylation of 4-thiouridine to 4'-Thiouridine 5'-triphosphate by the cell's own nucleotide salvage pathway. nih.govnih.govescholarship.org RNA polymerases then incorporate s4UTP into nascent RNA transcripts in place of the natural uridine (B1682114). escholarship.orgplos.org This substitution of an oxygen atom with a sulfur atom at the 4-position of the uracil (B121893) base is the key to the method's utility. plos.org
Once incorporated, the thio-group serves as a unique chemical tag. This tag allows for the specific isolation and enrichment of the newly synthesized, 4sU-containing RNA from the total RNA population. nih.govescholarship.org A common method for this separation involves the biotinylation of the sulfhydryl group on the 4sU, followed by affinity purification using streptavidin-coated beads. nih.govescholarship.org The strong and specific interaction between biotin (B1667282) and streptavidin ensures a high degree of purity for the isolated nascent RNA. nih.gov
Alternatively, the presence of 4sU in RNA can be detected through specific nucleotide conversions during reverse transcription and sequencing, a method known as SLAM-seq. oup.com In this approach, the 4sU is chemically modified, leading to its misinterpretation as a cytidine (B196190) during cDNA synthesis, resulting in a characteristic T-to-C transition in the sequencing data. oup.comnih.gov This allows for the bioinformatic identification of newly transcribed RNAs without the need for physical separation. oup.com
Protocols for Cellular and Organismal 4sU Labeling in Model Systems
The application of 4sU labeling is versatile and has been adapted for a wide range of model systems, from cultured cells to whole organisms. nih.govjove.comnih.gov
In Cell Culture:
A typical protocol for mammalian cell culture involves adding 4sU directly to the culture medium. nih.gov The concentration and duration of the labeling pulse can be optimized depending on the experimental goals and the cell type. nih.govfrontiersin.org For instance, to measure RNA synthesis rates, a short pulse of 4sU is typically used. jove.com To study RNA decay, a "pulse-chase" experiment is performed, where cells are first labeled with 4sU (the pulse) and then transferred to a medium containing a high concentration of standard uridine to halt the incorporation of 4sU (the chase). nih.govescholarship.org Samples are then collected at various time points during the chase to measure the decay of the labeled RNA. escholarship.org
| Parameter | Typical Range | Considerations |
| 4sU Concentration | 40 µM - 500 µM | Cell type-dependent; higher concentrations can be toxic. plos.orgnih.gov |
| Labeling Time (Pulse) | 5 min - 24 hrs | Depends on the half-life of the RNA of interest. jove.comnih.gov |
| Chase Medium | Standard medium with excess uridine | To effectively stop 4sU incorporation. nih.gov |
In Organisms:
4sU labeling has also been successfully applied in whole organisms like Drosophila and mice. nih.gov In these cases, 4sU can be delivered through injection or by adding it to the food source. nih.gov The ability of 4sU to cross biological barriers, including the placenta and the blood-brain barrier, makes it a powerful tool for studying RNA dynamics in complex tissues and during development. nih.gov In some organisms with inefficient nucleoside uptake, expression of a nucleoside transporter can enhance 4sU incorporation. nih.gov
Advantages and Limitations of 4sU Labeling for RNA Turnover and Stability Studies
Advantages:
Low Cytotoxicity: Compared to traditional methods that rely on transcriptional inhibitors like actinomycin (B1170597) D, 4sU labeling is significantly less toxic to cells, allowing for the study of RNA dynamics under more physiological conditions. escholarship.orgnih.gov
High Temporal Resolution: The ability to perform short labeling pulses provides high-resolution kinetic data on RNA synthesis and decay. nih.govescholarship.org
Direct Measurement: 4sU labeling allows for the direct measurement of newly synthesized RNA, providing a more accurate quantification of transcription rates compared to methods that rely on steady-state RNA levels. springernature.com
Versatility: The technique is applicable to a wide range of biological systems and can be combined with various downstream analysis methods, including qRT-PCR, microarrays, and next-generation sequencing. nih.govescholarship.org
Limitations:
Incorporation Bias: The efficiency of 4sU incorporation can vary between different cell types and culture conditions. nih.govfrontiersin.org Furthermore, transcripts with a lower uridine content will incorporate fewer 4sU molecules, which could lead to their underrepresentation in the isolated nascent RNA fraction. nih.gov
Potential for Artifacts: At high concentrations or during long exposure times, 4sU has been shown to have some off-target effects. plos.org For example, it can inhibit the synthesis and processing of ribosomal RNA and may even influence pre-mRNA splicing, particularly for introns with weak splice sites. plos.orgnih.gov It has also been noted that fully 4sU-labeled pre-mRNA is more stable than its unmodified counterpart. plos.orgnih.gov
Incomplete Separation: The biochemical separation of labeled and unlabeled RNA is not always 100% efficient, and there can be some level of contamination from pre-existing RNA in the nascent fraction. researchgate.net
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. wikipedia.orgnih.gov The method leverages the photoreactive properties of 4sU to create covalent crosslinks between an RBP and its target RNA. wikipedia.orgnih.gov
Fundamental Principles of UV-Induced Crosslinking with 4sU for RNA-Protein Interactions
The key to PAR-CLIP is the ability of the thio-group in 4sU to be excited by long-wavelength ultraviolet (UV) light (typically 365 nm). wikipedia.orgnih.gov Upon excitation, the 4sU becomes highly reactive and can form a stable, covalent bond with nearby amino acid residues of an interacting RBP. ethz.chrsc.org This "zero-distance" crosslinking is highly specific, as it only occurs between molecules that are in direct contact. nih.gov
The use of 365 nm UV light is a significant advantage over traditional CLIP methods that use 254 nm UV light. rsc.org The longer wavelength is less damaging to the RNA and proteins, and it results in a much higher crosslinking efficiency, reportedly increasing the yield by several hundred-fold. ethz.chsemanticscholar.org
A crucial feature of PAR-CLIP is that the crosslinking event at a 4sU site induces a characteristic mutation during reverse transcription. nih.govnih.gov The reverse transcriptase often misinterprets the crosslinked 4sU as a cytidine, leading to a thymine-to-cytosine (T-to-C) transition in the resulting cDNA sequence. nih.govnih.gov This mutation serves as a diagnostic signature, allowing for the precise identification of the crosslinking site at nucleotide resolution and helping to distinguish true binding sites from background noise. vanderbilt.edu
Experimental Design and Workflow for PAR-CLIP Implementation
The PAR-CLIP workflow can be broken down into several key steps:
In Vivo Labeling: Cells are cultured in the presence of 4sU, which is incorporated into nascent RNA transcripts. nih.gov The concentration and duration of labeling are optimized for the specific cell line and RBP of interest. nih.gov
UV Crosslinking: The cells are irradiated with 365 nm UV light to induce covalent crosslinks between the 4sU-containing RNA and interacting RBPs. nih.gov
Cell Lysis and Immunoprecipitation: The cells are lysed, and the RBP of interest, along with its crosslinked RNA, is immunoprecipitated using a specific antibody. nih.gov
RNase Treatment: The immunoprecipitated RBP-RNA complexes are treated with RNase to digest the RNA that is not protected by the bound protein. nih.gov This leaves behind only the short RNA fragments that were in direct contact with the RBP.
RNA Isolation and Sequencing Library Preparation: The RBP is digested with proteinase K, and the remaining RNA fragments are isolated. nih.gov These fragments are then converted into a cDNA library for high-throughput sequencing. nih.gov
Bioinformatic Analysis: The sequencing reads are aligned to the reference genome or transcriptome. The characteristic T-to-C mutations are then used to identify the precise binding sites of the RBP. researchgate.net
| Step | Purpose | Key Reagents/Equipment |
| Labeling | Incorporate 4sU into nascent RNA | 4-thiouridine, cell culture medium |
| Crosslinking | Covalently link RBP to RNA | 365 nm UV light source |
| Immunoprecipitation | Isolate the RBP of interest | Specific antibody, magnetic beads |
| RNA Digestion | Remove unprotected RNA | RNase |
| Protein Digestion | Remove the RBP | Proteinase K |
| Library Preparation | Prepare RNA for sequencing | Reverse transcriptase, PCR reagents, sequencers |
| Data Analysis | Identify binding sites | Alignment software, custom scripts to detect T>C mutations |
The PAR-CLIP technique has been instrumental in mapping the RNA interactomes of numerous proteins, providing valuable insights into post-transcriptional gene regulation.
Identification of RNA-Protein Interaction Sites at Nucleotide Resolution
The precise identification of RNA-protein interaction sites is crucial for understanding post-transcriptional gene regulation. This compound (4sUTP) is a key component in a powerful technique known as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), which maps these interactions at a single-nucleotide resolution. springernature.comnih.gov In this method, the nucleoside 4-thiouridine (4sU) is added to cell culture media and is readily taken up by cells. readthedocs.ionih.gov Inside the cell, it is converted into its active triphosphate form, 4sUTP, and incorporated into nascent RNA transcripts by RNA polymerases. ethz.chnih.gov
The key feature of 4sU is its photoreactivity. Upon irradiation with long-wavelength UV light (typically 365 nm), the 4sU incorporated within RNA molecules efficiently forms covalent crosslinks with amino acids of closely interacting RNA-binding proteins (RBPs). springernature.comnih.govuq.edu.au This crosslinking is significantly more efficient than traditional methods that use 254 nm UV light, which can enhance the recovery of crosslinked RNA by hundreds-fold for some proteins. crick.ac.uknih.govlubio.ch
Following crosslinking, the RBP of interest is immunoprecipitated, and the co-purified, crosslinked RNA fragments are isolated. During the subsequent reverse transcription step of sequencing library preparation, the site of the 4sU-amino acid adduct causes the reverse transcriptase to misread the thiouridine as a cytidine. crick.ac.ukbroadinstitute.org This results in a characteristic thymidine-to-cytidine (T-to-C) mutation in the resulting cDNA sequence. readthedocs.iolubio.chnf-co.regithub.com By identifying these T-to-C transitions in the sequenced reads, researchers can pinpoint the exact nucleotide that was in direct contact with the RBP. springernature.comnih.gov This diagnostic mutation is a hallmark of the PAR-CLIP method, allowing for the computational filtering of background noise from non-crosslinked RNA fragments and achieving nucleotide-resolution maps of RBP binding sites across the transcriptome. github.comnih.gov
Table 1: Key Steps in the PAR-CLIP Protocol
| Step | Description | Purpose |
|---|---|---|
| 1. Metabolic Labeling | Cultured cells are incubated with 4-thiouridine (4sU), which is incorporated into newly synthesized RNA. uq.edu.aunf-co.re | To introduce the photoreactive nucleoside into the transcriptome. |
| 2. UV Crosslinking | Cells are irradiated with 365 nm UV light. springernature.comuq.edu.au | To induce covalent crosslinks between 4sU-containing RNA and interacting RBPs. |
| 3. Cell Lysis & RNase Digestion | Cells are lysed, and the lysate is treated with RNase T1 to partially digest the RNA, leaving short RNA "footprints" protected by the RBP. springernature.combroadinstitute.org | To isolate the RNA fragments directly bound by the protein of interest. |
| 4. Immunoprecipitation | The RBP of interest, along with its crosslinked RNA footprint, is captured using a specific antibody. springernature.comnih.gov | To enrich for the specific RBP-RNA complexes. |
| 5. RNA Isolation | The RNA footprints are released from the RBP, typically by proteinase K digestion. semanticscholar.org | To isolate the RNA fragments for sequencing. |
| 6. cDNA Library Preparation | RNA fragments are reverse transcribed and converted into a cDNA library for high-throughput sequencing. springernature.comnf-co.re | To prepare the RNA for sequencing analysis. |
| 7. Bioinformatic Analysis | Sequencing reads are mapped to the genome, and sites containing T-to-C mutations are identified. nih.govspringernature.com | To identify the precise RBP binding sites at nucleotide resolution. |
Quantitative Analysis of RNA Synthesis and Decay Rates
Metabolic labeling with 4-thiouridine (4sU) is a cornerstone for studying the dynamics of the transcriptome, allowing researchers to move beyond static snapshots of RNA abundance. nih.govescholarship.org By introducing 4sU into cells, which is then converted to 4sUTP and incorporated into newly transcribed RNA, it becomes possible to distinguish "new" RNA from the "pre-existing" pool. nih.govfrontiersin.org This distinction is fundamental for the genome-wide measurement of RNA synthesis, processing, and degradation rates. frontiersin.org
Several high-throughput sequencing methods have been developed that leverage 4sU labeling. These techniques, such as SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing), TimeLapse-seq , and TUC-seq (thiouridine-to-cytidine conversion sequencing), rely on the chemical conversion of the incorporated 4sU. springernature.comoup.com In SLAM-seq, iodoacetamide (B48618) (IAA) is used to alkylate the thiol group on 4sU, which causes it to be read as a cytidine during reverse transcription, resulting in a T-to-C conversion in the sequence data. lubio.choup.comnih.gov TimeLapse-seq and TUC-seq use different chemical reactions (e.g., osmium tetroxide in TUC-seq) to achieve a similar conversion of 4sU to a cytidine or its analogue. springernature.comoup.comnih.gov By quantifying the proportion of reads with T-to-C conversions, these methods allow for the direct analysis of RNA kinetics without the need for biochemical separation of labeled RNA. biorxiv.org
Pulse-Chase Labeling Strategies with 4sU for RNA Kinetic Measurements
To measure RNA decay rates, a pulse-chase experimental design is often employed. nih.govnih.gov In this strategy, cells are first exposed to 4sU for a defined period (the "pulse"), during which newly synthesized RNA becomes labeled. nih.govescholarship.org The 4sU-containing medium is then replaced with a medium containing a high concentration of standard, unlabeled uridine. This "chase" prevents further incorporation of 4sU, so the population of labeled RNA can only decrease through degradation. nih.gov
By collecting samples at various time points during the chase and quantifying the amount of remaining labeled RNA (e.g., using SLAM-seq), one can calculate the half-life of specific transcripts. nih.govnih.gov This approach provides a dynamic view of RNA stability across the entire transcriptome. Conversely, to measure synthesis rates, cells can be pulse-labeled with 4sU for very short periods, and the amount of newly synthesized RNA is quantified. semanticscholar.orgfrontiersin.org Ultrashort labeling, as brief as 5 minutes, can provide high-resolution snapshots of ongoing transcription and RNA processing events. semanticscholar.org
Bioinformatic Approaches for Analyzing 4sU-seq Data (e.g., SLAM-seq)
The analysis of data from nucleotide conversion methods like SLAM-seq requires specialized bioinformatic tools capable of accurately identifying and quantifying T-to-C conversions. Several pipelines have been developed for this purpose.
Slamdunk is a popular bioinformatic tool specifically designed for SLAM-seq data. nf-co.regithub.com It is part of the nf-core/slamseq pipeline, which provides a reproducible and portable workflow for processing these datasets. nf-co.regithub.com The pipeline's key steps include mapping sequencing reads to a reference genome, filtering, and then counting the T-to-C conversions within defined gene regions, often focusing on 3' UTRs. nih.gov
Another tool, Halfpipe , is designed to analyze data from metabolic labeling experiments to quantify RNA half-lives. biorxiv.orgresearchgate.net It focuses on the absolute quantification of T-to-C conversions and includes steps to correct for biases that can arise from low labeling efficiency. biorxiv.orgresearchgate.net A critical part of these bioinformatic approaches is to distinguish true 4sU-induced conversions from sequencing errors or single nucleotide polymorphisms (SNPs). This is often achieved by analyzing control samples that were not treated with 4sU and masking known SNP locations. biorxiv.org
bakR is another tool that uses a Bayesian hierarchical model to analyze nucleotide recoding data, which can increase statistical power by sharing information across different transcripts when determining kinetic parameters. biorxiv.org
Table 3: Bioinformatic Tools for 4sU-seq Data Analysis
| Tool/Pipeline | Key Function | Features | Primary Reference |
|---|---|---|---|
| Slamdunk | Processes SLAM-seq data to quantify T>C conversions. | Part of the nf-core/slamseq pipeline; infers transcriptional targets. nf-co.re | Neumann et al., 2019 github.com |
| nf-core/slamseq | A complete bioinformatics analysis pipeline for SLAM-seq. | Built using Nextflow for reproducibility; includes Slamdunk and DESeq2. github.com | nf-core publication nf-co.re |
| Halfpipe | Quantifies RNA half-lives from metabolic labeling RNA-seq data. | Corrects for biases from low labeling efficiency; absolute quantification of T>C conversions. biorxiv.orgresearchgate.net | Waman et al., 2021 |
| bakR | Differential kinetic analysis using Bayesian hierarchical modeling. | Increases statistical power by sharing information across transcripts. biorxiv.org | Blumberg et al., 2022 biorxiv.org |
Measuring Transcriptional Elongation Rates in Live Cells
4sUTP is also instrumental in methods developed to measure the speed of RNA polymerase II (Pol II) as it transcribes a gene, known as the transcriptional elongation rate. One such method is 4sUDRB-seq . springernature.comnih.govnih.gov This technique combines a pulse of 4sU labeling with the use of a reversible Pol II inhibitor, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). springernature.combroadinstitute.org
The protocol begins by treating cells with DRB, which synchronizes transcription by pausing Pol II at the beginning of genes. illumina.combiorxiv.org The DRB is then washed out, allowing the polymerases to resume elongation in a synchronized wave across the gene body. Simultaneously, 4sU is added to the media to label the newly synthesized RNA transcripts. springernature.combroadinstitute.org By collecting cells at different time points after DRB removal (e.g., 4, 8, 16 minutes) and sequencing the 4sU-labeled RNA, one can track the progression of the Pol II wave. nih.gov The transcriptional elongation rate for a given gene can then be calculated by determining how far the "transcription wave front" has traveled over the time course. springernature.comnih.gov This approach has revealed that elongation rates can vary between genes, with typical speeds ranging from 2 to 6 kilobases per minute in human cells. nih.gov A similar method, TTchem-seq , which involves a different RNA fragmentation approach, can also be combined with DRB treatment to measure elongation rates. crick.ac.uk
Investigating RNA Structure and Conformation in Solution
Beyond its use in tracking RNA kinetics and protein interactions, 4'-thiouridine serves as a valuable probe for elucidating RNA structure. nih.govnih.gov When incorporated into an RNA molecule, 4sU can be used as an intrinsic photo-crosslinking agent to identify nucleotides that are in close spatial proximity within the folded three-dimensional structure. nih.govethz.chcapes.gov.br
In this application, RNA containing 4sU at specific or random positions is synthesized in vitro or in vivo. capes.gov.br Upon irradiation with 365 nm UV light, the 4sU can form covalent crosslinks with other nucleotides that are nearby in the folded conformation, even if they are distant in the primary sequence. nih.govnih.gov These intramolecular crosslinks can be identified because they cause the RNA to migrate differently during gel electrophoresis. nih.gov By mapping the sites of these crosslinks, researchers can deduce tertiary interactions and gain insights into the RNA's architecture. nih.gov
This approach has been used to study the structure of various RNAs, including viral RNAs and ribozymes. nih.govnih.gov For example, it was used to probe the structure of the influenza A virus segment 8 vRNA, helping to identify both conserved and strain-specific structural features. nih.gov Studies have shown that 4sU photocrosslinking occurs efficiently in flexible double-stranded regions, at the ends of helices, and across loops and bulges, providing valuable constraints for computational RNA structure prediction. nih.gov Furthermore, combining 4sU labeling with other chemical probing methods, such as DMS footprinting in a technique called 4U-DMS-MaP , allows for the temporal resolution of RNA structural changes during processes like ribosome biogenesis in living cells. biorxiv.org
Intramolecular Crosslinking for RNA Structural Probing
The incorporation of 4-thiouridine (s4U) into RNA molecules provides a powerful tool for probing their three-dimensional structure. The thio-group in s4U can be photoactivated by UV light, typically at longer wavelengths (320-360 nm), which induces the formation of covalent bonds, or crosslinks, with nucleotides that are in close spatial proximity within the folded RNA structure. trilinkbiotech.comnih.gov This process is particularly useful for identifying tertiary interactions that are distant in the primary sequence but close in the folded molecule. nih.govnih.gov The short-range nature of the crosslinking reaction, effective over approximately 3-4 Å, provides high-resolution information about the RNA's architecture. nih.govmonmouth.edu
This technique has been instrumental in mapping the active sites and identifying functionally important conformations of ribozymes. nih.gov For instance, by incorporating a single s4U near the cleavage site of the VS ribozyme, researchers were able to identify a critical interaction between the cleavage site and a distal loop, providing direct evidence for the ribozyme's active site structure. nih.gov The formation of these crosslinks often depends on the RNA adopting its catalytically active conformation, ensuring that the captured interactions are functionally relevant. nih.gov
The analysis of these crosslinked RNA species, often identified by their altered mobility on denaturing polyacrylamide gels, allows for the precise mapping of the interacting nucleotides. nih.govuni-bayreuth.de This information is crucial for building and refining models of RNA secondary and tertiary structure. nih.govnih.gov
Table 1: Applications of 4'-Thiouridine in RNA Structural Probing
| Application | Description | Key Findings | Reference |
|---|---|---|---|
| Ribozyme Active Site Mapping | Incorporation of s4U near the catalytic center to identify interacting nucleotides upon photoactivation. | Identified a tertiary interaction between the cleavage site and the 730 loop in the VS ribozyme, localizing the active site. | nih.gov |
| RNA-Protein Interaction Studies | Crosslinking of s4U-containing RNA to interacting proteins to map binding sites. | Identified specific contacts between pre-tRNA and RNase P RNA, revealing the path of the pre-tRNA leader sequence. | ufl.edu |
| Influenza A Virus RNA Structure | Used s4U crosslinking to map the secondary structure of segment 8 vRNA. | Revealed both conserved and strain-specific structural features and long-range interactions. | nih.govnih.gov |
Use in SHAPE-Seq and Other RNA Structure Determination Methods
While 4'-thiouridine's primary application in structural biology is through direct crosslinking, its principles are also integrated with other high-throughput RNA structure determination methods like SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing). SHAPE chemistry probes the local flexibility of RNA nucleotides, with more flexible, unpaired regions being more reactive. The resulting modification pattern provides single-nucleotide resolution information about RNA secondary structure.
The versatility of metabolic labeling with nucleoside analogs like 4-thiouridine complements such structural analyses. By combining metabolic labeling with structural probing, it is possible to investigate the structures of newly synthesized RNA populations. For example, TimeLapse-seq, a method that uses s4U-induced mutations to distinguish new from old RNA, can be combined with structural analyses to study the folding of nascent transcripts. nih.gov This allows researchers to ask questions about co-transcriptional folding and how RNA structure changes over time.
Furthermore, the chemical properties of thiolated nucleosides can be exploited in variations of structural mapping techniques. While not a direct application in standard SHAPE-Seq, the ability to specifically modify s4U residues offers potential for novel chemical probing strategies. The core principle of SHAPE and related methods is to introduce modifications that can be detected during reverse transcription. The unique reactivity of the thio-group in s4U could, in principle, be targeted by specific reagents to create a distinct signal for structural inference.
Purification and Enrichment of RNA for Downstream Analysis
A major application of s4UTP in transcriptomics is the ability to specifically label and then isolate newly transcribed RNA. This is crucial for studying the dynamics of gene expression, as it allows for the separation of nascent transcripts from the more abundant, pre-existing RNA pool. nih.govfrontiersin.org
Biotinylation and Streptavidin-Based RNA Capture Strategies
The thiol group on the s4U incorporated into RNA provides a chemical handle for specific modification. nih.gov A common and effective strategy is to biotinylate the s4U-labeled RNA. nih.govnih.gov This is typically achieved through a thiol-specific reaction with a biotin-containing compound, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or, more efficiently, with methane (B114726) thiosulfonate (MTS)-biotin. nih.govnih.gov The reaction forms a disulfide bond between the biotin moiety and the sulfur atom of the 4-thiouridine. nih.gov
Once biotinylated, the s4U-labeled RNA can be selectively captured from the total RNA population using streptavidin-coated magnetic beads. nih.govnih.gov The extremely high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-biotinylated, pre-existing RNA, resulting in a highly purified fraction of newly synthesized transcripts. nih.govnih.gov The captured RNA can then be eluted from the beads by adding a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond and releases the RNA. nih.govnih.gov This enrichment of nascent RNA is a cornerstone of methods like SLAM-seq and TimeLapse-seq, which are used to measure RNA synthesis and decay rates on a genome-wide scale. nih.govnih.gov
Recent studies have shown that MTS-biotin provides a more efficient and less biased enrichment of s4U-RNA compared to the more commonly used HPDP-biotin. nih.govyale.edu This improved chemistry enhances the yield and sensitivity of experiments, particularly for short or lowly expressed transcripts. yale.educore.ac.uk
Table 2: Reagents for Biotinylation of s4U-RNA
| Reagent | Chemistry | Advantage | Disadvantage | Reference |
|---|---|---|---|---|
| Biotin-HPDP | Thiol-disulfide exchange | Established method | Inefficient reaction, can be biased against short RNAs | nih.govcore.ac.uk |
| MTS-Biotin | Thiol-disulfide exchange with methane thiosulfonate | Highly efficient, less biased, reversible | Newer method | nih.govnih.gov |
Isolation of Specific RNA Species or Subcellular RNA Pools
The ability to label and purify nascent RNA with s4U can be combined with other techniques to isolate specific RNA populations of interest. For example, by performing subcellular fractionation prior to RNA isolation, one can apply the s4U-biotin-streptavidin purification strategy to nuclear and cytoplasmic RNA fractions separately. activemotif.comactivemotif.com This allows for the study of the dynamics of RNA processing and transport, by measuring the synthesis rates of pre-mRNAs in the nucleus and mature mRNAs in the cytoplasm.
This approach is particularly valuable for understanding the lifecycle of various RNA species. For instance, it can be used to investigate the synthesis and turnover rates of long non-coding RNAs (lncRNAs) and determine their primary location of function within the cell. activemotif.com By isolating RNA from specific subcellular compartments, the background from other RNA pools is reduced, which enhances the ability to detect low-abundance transcripts and provides a clearer picture of RNA processing dynamics. activemotif.comactivemotif.com
Furthermore, this methodology can be applied to specific cell types within a complex tissue. By expressing the necessary enzymes for uridine metabolism in a cell-type-specific manner, researchers can ensure that only the cells of interest incorporate s4U into their RNA. Subsequent purification will then enrich for the transcriptome of that specific cell type, a technique known as "4-thiouridine tagging" or "TU-tagging". core.ac.uk
Synthetic Strategies and Chemical Biology Considerations for Research Tools
Chemoenzymatic Synthesis of 4'-Thiouridine 5'-triphosphate and Derivatives
The convergence of chemical and enzymatic methods offers a powerful platform for the synthesis of complex biomolecules like this compound. This approach leverages the high selectivity of enzymes for phosphorylation and glycosylation reactions, often overcoming challenges encountered in purely chemical syntheses.
Enzymatic Phosphorylation Routes for Nucleoside Triphosphate Generation
The conversion of a nucleoside to its biologically active triphosphate form is a cornerstone of chemoenzymatic synthesis. This multi-step phosphorylation cascade is typically mediated by a series of kinases. The initial phosphorylation of the 5'-hydroxyl group of the nucleoside to form the 5'-monophosphate is often the rate-limiting step and can be accomplished by nucleoside kinases. nih.gov Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are carried out by nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (NDP) kinases, respectively. mdpi.com
One-pot syntheses of nucleoside 5'-triphosphates, including 4'-thioUTP, have been developed to improve efficiency. oup.comnih.gov A notable one-pot method utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to activate the 5'-hydroxyl group of a protected 4'-thiouridine nucleoside. oup.comnih.gov This intermediate is then treated with pyrophosphate to yield the desired 5'-triphosphate. oup.com Research has shown that 4'-thiouridine and 4'-thiocytidine can be successfully converted to their corresponding 5'-triphosphates using this method. nih.gov
Furthermore, enzymatic diversification strategies allow for the synthesis of various 4'-thionucleosides from a single precursor. For instance, 4'-thiouridine can act as a substrate for pyrimidine (B1678525) nucleoside phosphorylases, which, in a process called transglycosylation, can exchange the uracil (B121893) base for other pyrimidine or purine (B94841) bases. wiley.comresearchgate.netwiley.com This biocatalytic approach provides access to a library of 4'-thionucleosides that can then be subjected to enzymatic phosphorylation to generate the corresponding triphosphates. wiley.comresearchgate.netwiley.com
| Enzyme Class | Role in 4'-ThioUTP Synthesis | Example |
| Nucleoside Kinase | Phosphorylates 4'-thiouridine to 4'-thiouridine 5'-monophosphate. | Deoxynucleoside kinases have been used for the synthesis of related 2-thiouridine (B16713) 5'-monophosphate. mdpi.com |
| NMP Kinase | Phosphorylates 4'-thiouridine 5'-monophosphate to the diphosphate. | UMP-CMP kinase can phosphorylate related cytidine (B196190) monophosphates. mdpi.com |
| NDP Kinase | Phosphorylates 4'-thiouridine 5'-diphosphate to the triphosphate. | Nucleoside 5'-diphosphate kinase has been used to convert s4UDP to s4UTP. chempap.org |
| Pyrimidine Nucleoside Phosphorylase | Diversifies the nucleobase of 4'-thiouridine via transglycosylation. wiley.comresearchgate.net | Thermophilic pyrimidine nucleoside phosphorylases can utilize 4'-thiouridine as a substrate. wiley.com |
Challenges in Large-Scale Synthesis for High-Throughput Research Applications
A significant hurdle lies in the initial monophosphorylation step. Standard methods using phosphoryl chloride (POCl3) can be problematic for 4'-thionucleosides due to the formation of a bicyclic episulfonium intermediate, which leads to low yields. oup.comnih.gov While one-pot phosphorylation methods offer an improvement, they still require careful control of reaction conditions and purification of the final product from a complex mixture of reactants and byproducts. oup.comchempap.org
The development of more flexible and scalable synthetic routes to 4'-thionucleosides themselves is also crucial. rsc.orgresearchgate.net Traditional methods often suffer from a lack of stereoselectivity and require lengthy protection-deprotection sequences. rsc.org While newer methods are being developed to address these issues, achieving a streamlined, cost-effective, and scalable synthesis of this compound suitable for high-throughput applications remains an active area of research. rsc.orgresearchgate.net
Chemical Synthesis of Thionucleoside Triphosphates
Purely chemical synthesis provides an alternative and often more scalable approach to producing this compound and its derivatives. These methods offer the flexibility to introduce a wide range of modifications into the nucleoside scaffold.
Phosphoramidite (B1245037) Chemistry for Site-Specific Oligonucleotide Incorporation
For applications requiring the site-specific incorporation of 4'-thiouridine into RNA or DNA oligonucleotides, phosphoramidite chemistry is the method of choice. nih.govoup.com This solid-phase synthesis strategy relies on the use of a 4'-thiouridine phosphoramidite building block. The synthesis of such a phosphoramidite involves the protection of the hydroxyl groups and the thio group of the 4'-thiouridine nucleoside. nih.govoup.com For instance, the thiol group can be protected with a 2-cyanoethyl group. nih.govoup.com The appropriately protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer. researchgate.net This monomer can then be used in an automated oligonucleotide synthesizer to incorporate 4'-thiouridine at any desired position in a growing nucleic acid chain with high coupling efficiencies. researchgate.net
A related strategy involves the synthesis of an O4-triazolouridine phosphoramidite, which can be incorporated into an RNA sequence. researchgate.net Subsequent treatment with thiolacetic acid during the standard deprotection steps converts the O4-triazolouridine to 4-thiouridine (B1664626) within the synthesized oligonucleotide. researchgate.net
Strategies for Introducing the 4'-Thio Moiety into Nucleoside Scaffolds
One common strategy involves a Pummerer-type reaction. nih.gov This involves the oxidation of a tetrahydrothiophene (B86538) precursor followed by the coupling of a nucleobase to the resulting thionium (B1214772) ion intermediate. mdpi.com Another approach utilizes the ring-opening of a thioepoxide with a nucleophile, followed by cyclization to form the thiofuranoside ring. mdpi.com
More recent innovations focus on acyclic approaches to construct the 4'-thionucleoside scaffold. mdpi.comscholaris.ca These methods often start from simple, achiral precursors and offer greater flexibility and scalability. rsc.orgresearchgate.net For example, a de novo synthesis has been reported that relies on an α-fluorination and aldol (B89426) reaction of an α-heteroaryl acetaldehyde, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction with sodium hydrosulfide (B80085) (NaSH) to form the thiofuranose ring. rsc.orgresearchgate.net This method has been demonstrated for the multigram-scale preparation of 4'-thio-5-methyluridine. rsc.org
Design and Synthesis of Functionalized 4'-Thiouridine Analogs for Research Probes
The inherent properties of 4'-thiouridine make it an excellent scaffold for the design of functionalized research probes. The introduction of specific chemical moieties can enhance its utility in various biological studies.
A significant area of development is the synthesis of prodrug forms of 4'-thiouridine. nih.govnih.govrsc.org The goal is to improve cell permeability and metabolic labeling efficiency by bypassing the often rate-limiting initial phosphorylation step. nih.govnih.gov These prodrugs are typically 5'-monophosphate derivatives with masking groups that are cleaved inside the cell to release the active 5'-monophosphate. Examples of such masking groups include 4-acetyloxybenzyl (AB) and S-pivaloyl-2-thioethyl (tBuSATE) moieties. nih.govrsc.org Studies have shown that some of these prodrugs are well-tolerated by cells and can be efficiently incorporated into nascent RNA. nih.govrsc.org
Another important class of functionalized analogs involves the introduction of a reactive handle for bioorthogonal chemistry. For example, 5-ethynyl-4'-thiouridine has been synthesized as a novel metabolic probe. wiley.comresearchgate.netwiley.comnih.gov The ethynyl (B1212043) group allows for the "click" reaction with azide-containing reporter molecules, such as fluorescent dyes or biotin (B1667282), enabling the detection and visualization of newly synthesized RNA. wiley.comresearchgate.net The synthesis of this probe can be achieved through a chemoenzymatic approach, starting with the enzymatic synthesis of 5-iodo-4'-thiouridine, followed by a palladium-catalyzed Sonogashira coupling with TMS-acetylene and subsequent deprotection. wiley.comresearchgate.net
| Functionalization Strategy | Purpose | Example Compound |
| Prodrug Moiety | Enhance cell permeability and bypass initial phosphorylation. nih.govrsc.org | bis(4-acetyloxybenzyl) 5'-monophosphate of 4sU. nih.gov |
| Bioorthogonal Handle | Enable covalent labeling for detection and enrichment. wiley.comresearchgate.net | 5-ethynyl-4'-thiouridine. wiley.comresearchgate.net |
| Photocrosslinking | Covalently link to interacting proteins upon UV irradiation. | 4-thiouridine itself is a well-established photocrosslinking agent. nih.govtrilinkbiotech.com |
Linker Chemistry for Conjugation (e.g., Biotinylation, Fluorophore Tagging)
The introduction of 4'-thiouridine into RNA molecules provides a unique chemical handle for a variety of conjugation applications. The thiol group at the 4-position of the uracil base is amenable to selective chemical reactions, allowing for the attachment of reporter molecules such as biotin or fluorophores. This enables the detection, purification, and analysis of the modified RNA. nih.govrsc.org
Several chemical strategies have been developed to leverage the reactivity of the thiol group. A common approach involves thiol-selective chemistry, which ensures that the conjugation reaction occurs specifically at the site of the 4'-thiouridine. rsc.org One widely used method employs reagents containing a pyridyldithio group, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio) propionamide (B166681) (biotin-HPDP). rsc.org This reagent reacts with the thiol on the 4'-thiouridine to form a stable disulfide bond, effectively tagging the RNA with biotin for subsequent enrichment using streptavidin-based affinity purification. rsc.orgfrontiersin.org
Another powerful method utilizes methane (B114726) thiosulfonate (MTS) chemistry. rsc.org Reagents like biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX) react specifically and efficiently with the sulfur atom of 4-thiouridine. trilinkbiotech.comnih.gov A key advantage of this method is its high selectivity for 4-thiouridine (s⁴U) over other naturally occurring sulfur-containing nucleosides, such as 2-thiouridine (s²U) derivatives found in tRNA. nih.gov This specificity is crucial for accurately studying the dynamics of in vivo tRNA transcription and modification. nih.gov
More advanced strategies include the use of bifunctional chemical signatures that enable both enrichment and high-resolution analysis. rsc.org One such signature molecule is designed with two key components: a distal alkynyl group and a proximal amino group. rsc.org The alkynyl group allows for biotinylation via a copper-catalyzed click chemistry reaction for enrichment, while the amino group alters the hydrogen-bonding pattern of the base, leading to a 4sU-to-cytosine transition during reverse transcription, which can be detected by sequencing. rsc.org This dual functionality facilitates both the isolation and precise mapping of the modified RNA molecules. rsc.org In addition to biotin, this thiol-reactive handle can also be used for the covalent attachment of fluorophores for applications such as the fluorescent labeling of tRNAs. rsc.org
Table 1: Linker Chemistries for 4'-Thiouridine Conjugation This table is interactive. You can sort and filter the data.
| Linker Chemistry | Reagent Example | Reactive Group | Application | References |
|---|---|---|---|---|
| Pyridyldithio Chemistry | Biotin-HPDP | Thiol | Biotinylation for RNA pulldown and enrichment. | rsc.org, frontiersin.org |
| Thiosulfonate (MTS) Chemistry | MTSEA biotin-XX | Thiol | Highly selective biotinylation of 4-thiouridine. | rsc.org, nih.gov |
| Click Chemistry | Bifunctional Alkyne Linker | Alkyne (after initial reaction) | Biotinylation for enrichment and sequencing analysis. | rsc.org |
| Peroxidase-Generated Biotinylation | Biotin-phenol with APEX peroxidase | Phenol (activated) | Proximity labeling of RNA in living cells. | nih.gov |
Site-Specific Modification of RNA via this compound Incorporation
This compound (4'-thio-UTP) serves as a valuable substrate for RNA polymerases, enabling the site-specific incorporation of 4'-thiouridine into RNA transcripts during in vitro transcription. oup.com Enzymes such as T7 RNA polymerase can effectively utilize 4'-thio-UTP, incorporating it into a growing RNA chain at positions dictated by the corresponding adenine (B156593) residues in the DNA template. oup.com Research has shown that 4'-thio-UTP can be a more efficient substrate for T7 RNA polymerase compared to other modified pyrimidine nucleoside triphosphates, such as 2'-amino or 2'-fluoro analogs. oup.com
This enzymatic incorporation is a powerful tool for creating RNA molecules with modified nucleosides at precise, predetermined locations. Such site-specifically modified RNAs are instrumental in detailed structural and functional studies, particularly for investigating RNA-protein interactions. trilinkbiotech.comnih.gov
A notable application of this technique was demonstrated in a study of the interaction between human tRNA(3Lys) and HIV-1 reverse transcriptase (RT). nih.gov In this research, four different tRNA(3Lys) molecules were synthesized, each containing a single ³²P-labeled 4-thiouridine (4-thioU) at a specific position: -1, 16, 36, or 41. nih.gov Following incubation with the RT enzyme and UV irradiation, the 4-thioU residue formed a covalent crosslink with the protein subunits it was in close contact with. trilinkbiotech.comnih.gov The results showed that the location of the 4-thioU within the tRNA sequence determined which subunit of the reverse transcriptase (p66 or p51) was labeled, providing precise information about the tRNA's orientation within the enzyme complex. nih.gov
Table 2: Crosslinking of Site-Specifically Incorporated 4-Thiouridine in tRNA(3Lys) to HIV-1 Reverse Transcriptase Subunits This table is interactive. You can sort and filter the data.
| 4-thioU Position in tRNA(3Lys) | Labeled RT Subunit(s) | Subunit Labeling Ratio (p66:p51) | Reference |
|---|---|---|---|
| -1 | p66 | > 9:1 | nih.gov |
| 16 | p66 | > 9:1 | nih.gov |
| 36 | p66 and p51 | ~ 3:1 | nih.gov |
| 41 | No detectable crosslinks | N/A | nih.gov |
The ability to place 4'-thiouridine at specific sites is also foundational for high-resolution transcriptomic analyses. nih.govnih.gov Once incorporated into RNA, the 4-thiouridine can be chemically derivatized, for instance with iodoacetamide (B48618) (IA), which leads to a predictable U-to-C mutation during reverse transcription in sequencing workflows. nih.gov This "nucleoside recoding" allows for the precise identification of the original location of the 4-thiouridine, enabling the study of RNA metabolism, turnover, and structure at single-nucleotide resolution. nih.govnih.gov
Advanced Research Frontiers and Emerging Applications
Integration with Single-Cell Transcriptomics Methodologies
The convergence of 4sU metabolic labeling with single-cell RNA sequencing (scRNA-seq) has revolutionized the study of gene expression dynamics, allowing for the dissection of cellular heterogeneity in complex biological systems. researchgate.netnih.gov
By feeding cells 4sU, which is subsequently converted to 4sU-TP and incorporated into newly synthesized RNA, researchers can specifically tag and identify nascent transcripts within individual cells. nih.govoup.com Several methods have been developed to leverage this, each with unique chemistries to distinguish "new" 4sU-containing RNA from "old" pre-existing RNA. These techniques typically involve the chemical conversion of 4sU to a cytidine (B196190) analog, which is then read as a T-to-C mutation during reverse transcription and sequencing. oup.comrsc.org This allows for the simultaneous quantification of both new and old RNA populations from the same cell.
This approach provides a temporal dimension to single-cell transcriptomics, enabling the study of transcriptional bursting—the process where genes are transcribed in stochastic bursts followed by periods of inactivity. nih.govbiorxiv.org By modeling the ratio of new (labeled) to old (unlabeled) transcripts, researchers can infer kinetic parameters such as burst size and frequency for thousands of genes across thousands of individual cells. nih.govnih.gov This synergy between 4sU labeling and single-cell resolution provides enhanced power for inferring these transcriptional parameters compared to conventional scRNA-seq alone. nih.govnih.gov
Key methodologies that integrate 4sU labeling with single-cell analysis include:
scSLAM-seq (single-cell, thiol-(SH)-linked alkylation of RNA for metabolic labelling sequencing): This method couples 4sU labeling with alkylation by iodoacetamide (B48618), which causes the 4sU to be read as a cytosine during sequencing. rsc.org
scNT-Seq (single-cell new transcriptome sequencing): This technique uses a chemical treatment (TFEA/NaIO4) that also results in a T-to-C conversion, and is compatible with cryo-preserved cells. biorxiv.org
TimeLapse-seq: Another mutation-based approach that adds a temporal dimension to RNA sequencing through nucleoside recoding. trilinkbiotech.comsci-hub.se
Table 1: Comparison of 4sU-Based Single-Cell Nascent RNA Sequencing Methods
| Method | Chemical Conversion Step | Key Advantage | Reference |
|---|---|---|---|
| scSLAM-seq | Alkylation with Iodoacetamide (IAA) | Superior performance in identifying temporal directionalities compared to splicing-based methods. | rsc.org |
| scNT-Seq | Treatment with TFEA/NaIO4 | Works efficiently with both fresh and methanol-fixed (cryo-preserved) cells. | biorxiv.org |
| TimeLapse-seq | Nucleoside recoding chemistry | Enables adding a temporal dimension to RNA sequencing to study RNA dynamics. | trilinkbiotech.com |
Metabolic labeling with 4sU offers a powerful means to achieve spatiotemporal resolution of transcription. By administering 4sU for very short periods (e.g., 5-15 minutes), it is possible to capture a snapshot of the "transient transcriptome," which is enriched for unstable RNA species like enhancer RNAs (eRNAs) and pre-spliced introns. nih.govyale.edubiorxiv.org This approach, known as transient transcriptome sequencing (TT-seq), provides high-resolution maps of active transcription units. yale.edu
The ability to label and isolate nascent RNA is particularly valuable for studying RNA dynamics in specific tissues and primary cells, which was previously challenging due to the large amounts of material required. yale.edu Innovations in enrichment chemistry, such as the use of methane (B114726) thiosulfonate (MTS) activated reagents, have improved the efficiency of 4sU-RNA pulldown, making these experiments feasible with less input material. yale.edu This has enabled the study of RNA polymerase II elongation rates and transcription dynamics in primary mouse cortical neurons, offering insights into tissue-specific gene regulation. yale.edu The combination of 4sU labeling with spatial transcriptomics technologies is an emerging frontier that promises to map nascent RNA production directly within the anatomical context of tissues.
Probing Mechanisms of RNA Quality Control and Surveillance Pathways
Cells possess sophisticated RNA surveillance systems to identify and eliminate aberrant or non-functional transcripts, ensuring the fidelity of gene expression. 4sU-based metabolic labeling provides a direct method to measure RNA decay rates, making it an invaluable tool for dissecting these quality control pathways. springernature.comnih.gov
Nonsense-Mediated Decay (NMD) is a critical surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). researchgate.netoup.com Traditionally, NMD targets were identified by comparing steady-state RNA levels between wild-type cells and cells with a disabled NMD pathway (e.g., through mutation of a core NMD factor like UPF1 or UPF3). However, this approach can be confounded by indirect effects. nih.govbiorxiv.org
Metabolic pulse-chase labeling with 4sU offers a more direct and accurate method. By labeling nascent RNA with 4sU for a defined period (the "pulse") and then replacing it with standard uridine (B1682114) (the "chase"), researchers can track the decay of the labeled RNA cohort over time. nih.gov By applying this method to both wild-type and NMD-deficient cells (e.g., upf3Δ mutants in yeast) and using sequencing techniques like SLAM-seq, it is possible to directly measure the half-life of every transcript under both conditions. nih.govbiorxiv.org Transcripts that show a significantly longer half-life in the NMD-mutant cells are identified as high-confidence, direct targets of the NMD pathway. biorxiv.org This approach has been used to globally quantify the effect of NMD on transcript half-lives and identify novel NMD-regulated transcripts that were missed by steady-state analyses. nih.govbiorxiv.org
Table 2: Representative Findings from SLAM-seq to Identify NMD Targets in Yeast
| Finding | Description | Significance | Reference |
|---|---|---|---|
| Global Half-Life Measurement | Assigned high-confidence half-life estimates for 67.5% of expressed open reading frames (ORFs) in wild-type yeast. | Provides a quantitative baseline for yeast mRNA stability under minimally invasive conditions. | nih.gov |
| NMD Target Identification | Identified 580 transcripts as putative NMD targets based on increased half-life in a upf3Δ mutant. | Offers a direct, quantitative measure of NMD's impact on RNA stability, overcoming limitations of steady-state analysis. | nih.govbiorxiv.org |
| Discovery of Novel Targets | Of the 580 putative targets, 225 were novel identifications not found in previous studies. | Demonstrates the power of kinetic analysis to uncover the full scope of a regulatory pathway. | nih.gov |
The RNA exosome is a major cellular machine responsible for the degradation and processing of a wide variety of RNAs. biorxiv.org Identifying the specific substrates of the exosome and its co-factors has been challenging due to the transient nature of these interactions. A powerful strategy to overcome this involves combining 4sU-based crosslinking with interactome capture in exosome mutant strains. life-science-alliance.orgbiorxiv.org
In this approach, cells (e.g., fission yeast with mutations in exosome components) are grown in the presence of 4sU. life-science-alliance.orgbiorxiv.org The incorporation of 4sU into RNA allows for efficient protein-RNA crosslinking upon exposure to long-wave UV light (365 nm). trilinkbiotech.comapexbt.com Following crosslinking, polyadenylated RNAs and their bound proteins are enriched. By using mass spectrometry to compare the proteins captured in wild-type versus exosome-mutant cells, researchers can identify proteins whose association with RNA is dependent on a functional exosome. life-science-alliance.orgbiorxiv.org This comparative poly(A)+ RNA interactome capture has successfully identified proteins, such as the zinc-finger protein Mub1 in fission yeast, that are functionally linked to the exosome and help mediate the degradation of specific RNA substrates, including those involved in the environmental stress response. biorxiv.orglife-science-alliance.org
Development of Novel Biosensors and Reporter Systems
While 4sU is primarily a tool for studying endogenous RNA, its unique properties are also being leveraged in the development of synthetic biological tools like biosensors. Genetically encoded biosensors often rely on functional nucleic acid components, such as RNA aptamers, which are short RNA sequences that bind to specific target molecules. mdpi.commdpi.com
Furthermore, 4sU can be used in the characterization and optimization of reporter gene systems used in whole-cell biosensors. nih.govnih.gov By using 4sU labeling, researchers can measure the precise transcriptional dynamics of a reporter gene in response to an analyte, allowing for fine-tuning of the biosensor's sensitivity, dynamic range, and response time. mdpi.com
RNA-Based Fluorescent Sensors Utilizing 4'-Thiouridine 5'-triphosphate for Imaging
The development of fluorescent sensors for real-time imaging of RNA in living cells is a significant area of research. While many strategies exist, the incorporation of photoreactive nucleotide analogs like s⁴UTP offers a unique approach. Although direct fluorescence from s⁴UTP is not its primary application, its incorporation into nascent RNA transcripts serves as a powerful platform for subsequent fluorescent labeling and imaging.
Metabolic labeling of RNA with 4-thiouracil (B160184) (4TU) or its nucleoside form, 4-thiouridine (B1664626) (4sU), which is subsequently converted to s⁴UTP in the cell, allows for the time-resolved analysis of RNA metabolism. frontiersin.org The incorporated thiolated nucleobases can be specifically targeted with fluorescent probes. For instance, after incorporation, the sulfur atom in the 4-position of the uracil (B121893) ring can be biotinylated. Subsequently, fluorescently-labeled streptavidin can be used for detection, enabling the visualization of newly synthesized RNA. frontiersin.org This method allows for the robust labeling and imaging of RNA, as demonstrated in studies on archaea where time-dependent incorporation of 4TU into ribosomal RNA was visualized using an IR-dye conjugated streptavidin. frontiersin.org
Another approach involves the use of selective chemical reactions to attach fluorophores to the thiolated RNA. For example, a method for the "turn-on" detection of 4-thiouridine in nucleic acids has been developed based on oxidative amination, where a fluoresceinamine probe reacts specifically with the thiouridine, leading to a significant increase in fluorescence. rsc.org Such specific chemical ligation strategies provide a means to fluorescently tag RNA containing 4-thiouridine for imaging purposes. The ability to track RNA localization and transcription through such fluorescent imaging techniques is a valuable tool in cell biology. escholarship.org
Conditional Gene Expression Systems Responsive to Thionucleotide Incorporation
Conditional gene expression systems are pivotal for studying gene function, allowing for the activation or repression of specific genes under defined conditions. The incorporation of modified nucleotides like thionucleotides into nucleic acids can be exploited to create such regulatory systems.
One strategy involves the use of decoy oligodeoxynucleotides (ODNs) containing thionucleotides. These decoy ODNs can bind to transcription factors, thereby inhibiting their ability to activate gene expression. The thionucleotide modification enhances the stability of these decoys against nuclease degradation, making them more effective. For example, a decoy ODN containing the cAMP response element (CRE) has been used to inhibit CRE-directed gene transcription and tumor growth. nih.gov While this example uses a deoxyribonucleotide, the principle of using thionucleotide-modified oligonucleotides to sequester regulatory proteins can be extended to RNA-based systems.
Furthermore, the incorporation of thionucleotides can influence the structure and function of regulatory RNA elements. The presence of a thionucleotide can alter the binding affinity of RNA-binding proteins or affect the catalytic activity of ribozymes, providing a mechanism for conditional regulation. While direct examples of gene expression systems responsive to s⁴UTP incorporation are still emerging, the foundational principles of using thionucleotide-modified nucleic acids to control biological processes are well-established. promega.comfrontiersin.orgmdpi.com The development of optimized gene expression systems, such as the T7 sample system, provides a platform for testing the effects of modified nucleotides like s⁴UTP on transcription and translation. promega.com
Computational Modeling and Simulation of this compound Interactions
Computational approaches are increasingly important for understanding the molecular interactions of modified nucleotides like s⁴UTP. These methods provide insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations of Polymerase-Substrate Complexes
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biological macromolecules. In the context of s⁴UTP, MD simulations can be used to model the interaction of this modified nucleotide with RNA polymerases. These simulations can reveal how the polymerase accommodates the thiosubstituted base in its active site and how this affects the process of RNA synthesis.
For example, MD simulations have been used to study the interaction of various nucleotide analogs with polymerases, providing insights into the stability and conformational changes of the polymerase-substrate complex. tmc.edu While specific MD studies focusing solely on s⁴UTP are not extensively reported, the methodologies are well-established. Such simulations would involve creating a model of the RNA polymerase in complex with the DNA template and the incoming s⁴UTP. The simulation would then track the movements of all atoms over time, providing a detailed picture of the binding interactions and any structural changes that occur. This information can help explain experimental observations, such as the efficiency of incorporation of s⁴UTP by different polymerases.
Prediction of Crosslinking Efficiencies and RNA-Protein Interface Topologies
One of the most significant applications of s⁴UTP is in UV-crosslinking studies to identify RNA-protein interactions. trilinkbiotech.comnih.gov Computational methods are being developed to predict the efficiency of this crosslinking and to model the resulting RNA-protein interfaces.
The prediction of RNA-protein interaction partners and their interfaces is a major field in computational biology. tmc.edu For s⁴UTP-mediated crosslinking, computational models can be used to predict which amino acid residues are likely to be in close proximity to the incorporated 4-thiouridine and thus are more likely to form a covalent bond upon UV irradiation. These predictions can be based on the 3D structures of the RNA-protein complex, if available, or on sequence and structural features of the RNA and protein.
Recent studies have focused on improving the identification of cross-linked peptides from mass spectrometry data by predicting retention times and intensities. ugent.be These computational approaches can help to more accurately identify the sites of crosslinking, providing valuable information about the topology of the RNA-protein interface. It has been observed that π-stacking interactions between nucleobases and aromatic amino acid residues can prime the cross-linking reaction, and computational models can help to identify these favorable arrangements. ethz.ch
Applications in Investigating RNA Splicing and Processing Mechanisms
The process of RNA splicing, where introns are removed from pre-mRNA to form mature mRNA, is a fundamental step in gene expression. The incorporation of s⁴UTP into RNA transcripts has proven to be a valuable tool for dissecting the intricate mechanisms of splicing.
The presence of a 4-thiouridine can influence splicing efficiency. Studies have shown that increased incorporation of 4sU into pre-mRNAs can decrease splicing efficiency, particularly for introns with weaker splice sites. ethz.ch This observation suggests that the thiosubstitution can alter the RNA structure or its interaction with the spliceosome, the cellular machinery responsible for splicing. The ability to site-specifically introduce a 4-thiouridine into an RNA molecule allows researchers to probe the interactions between specific regions of the pre-mRNA and the spliceosomal components. nih.gov For instance, crosslinking studies using RNAs containing a single 4-thiouridine have provided detailed information about the interactions between the 5'-splice site and spliceosomal snRNAs and proteins during the splicing process. nih.gov
The following table summarizes the observed effects of 4sU incorporation on pre-mRNA splicing:
| Feature | Observation | Reference |
| Splicing Efficiency | Decreased with increased 4sU incorporation | ethz.ch |
| Splice Site Strength | Introns with weaker splice sites are more affected | ethz.ch |
| Transcription | High levels of 4sU can lead to increased abortive transcripts | ethz.ch |
| RNA Stability | Fully labeled pre-mRNA is more stable than uridine-only pre-mRNA | ethz.ch |
Exploration in Drug Discovery Platforms through Target Identification
The ability of s⁴UTP to facilitate UV-crosslinking makes it a powerful tool for target identification in drug discovery. By incorporating s⁴UTP into RNA molecules that are known to bind to a particular drug candidate, it is possible to identify the protein targets of that drug.
This approach is particularly valuable for identifying the targets of small molecules that modulate RNA-mediated processes. For example, if a small molecule is found to affect the splicing of a particular pre-mRNA, an RNA probe containing 4-thiouridine can be used to "fish out" the proteins that bind to the RNA in the presence and absence of the drug. Any proteins that show differential binding can then be identified by mass spectrometry, providing clues to the drug's mechanism of action.
Furthermore, s⁴UTP itself can be a starting point for drug discovery. For instance, its triphosphate form has been identified as an inhibitor of the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting its potential as an antiviral agent. ugent.be This highlights the dual role of s⁴UTP in drug discovery: as a tool for target identification and as a potential therapeutic agent itself.
High-Throughput Screening for Nucleotide-Binding Protein Modulators
Nucleotide-binding proteins, such as P2Y receptors, are crucial signaling molecules and represent a significant class of drug targets. Identifying small molecules that can modulate the activity of these proteins is a key objective in drug discovery. This compound itself has been identified as a potent agonist for the human P2Y2 and P2Y4 receptors, with EC50 values of 35 nM and 350 nM, respectively. medchemexpress.commedchemexpress.com This inherent activity makes it a valuable research tool in assays designed to discover novel modulators of these receptors.
In the context of high-throughput screening (HTS), 4S-UTP can be utilized in competitive binding assays. These assays are designed to screen large libraries of compounds for their ability to displace a known ligand, such as 4S-UTP, from the receptor's binding site.
Table 1: Application of this compound in HTS
| Assay Type | Role of this compound | Principle | Application Example |
| Competitive Binding Assay | Competitor Ligand | A labeled form of 4S-UTP (e.g., fluorescent or radiolabeled) is bound to the target protein (e.g., P2Y2 receptor). Test compounds are added, and a decrease in signal indicates displacement of 4S-UTP, identifying a potential modulator. | Screening for novel antagonists or allosteric modulators of P2Y receptors. |
| Functional Assay | Agonist / Positive Control | 4S-UTP is used to stimulate the receptor's downstream signaling pathway (e.g., calcium mobilization). Test compounds are screened for their ability to inhibit this activation, identifying antagonists. | Validating hits from primary screens that block P2Y receptor signaling. |
While methods like fluorescence resonance energy transfer (FRET) and affinity selection mass spectrometry (ASMS) are common in HTS for RNA-protein and small molecule-protein interactions, the specific application of 4S-UTP in these platforms is primarily as a known active compound to validate the assay or to compete against unknown ligands. momentum.biomdpi.com Its utility lies in its established, potent interaction with specific G-protein coupled receptors, providing a reliable benchmark for identifying new chemical entities that can modulate nucleotide-binding protein function. medchemexpress.commedchemexpress.com
Identification of Novel RNA Targets for Small Molecule Interactions
The discovery that RNA is not merely a passive messenger but a key regulator of cellular processes has established it as a viable and compelling target for therapeutic small molecules. oup.com A major challenge, however, is to identify which of the thousands of RNA molecules in a cell a given small molecule interacts with. Methodologies that leverage the unique properties of this compound have become central to addressing this challenge.
These techniques rely on the metabolic labeling of nascent RNA. The cell-permeable nucleoside, 4-thiouridine (4sU), is supplied to cells and is subsequently phosphorylated by cellular kinases into this compound (4sUTP). lexogen.comwiley.com This analog is then incorporated into newly synthesized RNA by RNA polymerases during transcription. apexbt.com The presence of the sulfur-containing thiocarbonyl group in the RNA provides a unique chemical handle for two primary applications: photo-crosslinking and chemical modification for sequencing analysis.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a powerful method used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. nih.govspringernature.com
Metabolic Labeling : Cells are cultured with 4sU, which is converted to 4sUTP and incorporated into new RNA transcripts. nih.gov
UV Crosslinking : The cells are irradiated with UV light at 365 nm. This wavelength specifically excites the 4-thiouridine, inducing a highly efficient covalent crosslink between the RNA and any protein in direct contact. nih.govportlandpress.com This is more specific and efficient than using 254 nm UV light on unmodified RNA. nih.gov
Immunoprecipitation and Sequencing : The RBP of interest is immunoprecipitated, pulling down the covalently attached RNA fragments. These fragments are then sequenced, revealing all the RNA transcripts that the protein was bound to in the cell. nih.govoup.com
By performing PAR-CLIP in the presence and absence of a small molecule, researchers can determine how the molecule affects the interaction between an RBP and its target RNAs. This can reveal if a small molecule displaces a protein from an RNA or alters the landscape of RNA-protein interactions, thereby identifying the RNA as a target of the small molecule's activity.
Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq)
SLAM-seq is a technique that quantifies newly synthesized RNA, allowing researchers to measure rapid changes in gene expression. lexogen.comviennabiocenter.org
Metabolic Labeling : As with PAR-CLIP, cells are pulsed with 4sU, which is incorporated as 4sUTP into nascent RNA. viennabiocenter.org
Chemical Modification : Total RNA is isolated and treated with iodoacetamide (IAA). IAA specifically alkylates the sulfur atom on the 4-thiouridine. lexogen.com
Sequencing Analysis : During reverse transcription for sequencing library preparation, the alkylated 4sU is read as a cytidine instead of a uridine. This results in a characteristic thymine-to-cytosine (T>C) conversion in the final sequencing data, which unambiguously marks the newly transcribed RNA. lexogen.comviennabiocenter.org
SLAM-seq is particularly effective for identifying the direct transcriptional targets of a drug or pathway perturbation. By treating cells with a small molecule inhibitor and simultaneously labeling with 4sU, researchers can precisely measure the immediate impact on the transcription of thousands of genes, distinguishing primary effects from later, secondary consequences. lexogen.comviennabiocenter.org This approach has been successfully used to define the direct gene-regulatory functions of crucial cancer-related pathways, providing a clear map of the RNA targets affected by small-molecule inhibitors. viennabiocenter.org
Table 2: Research Findings Using 4sU/4S-UTP-Based Methods
| Method | Research Area | Key Finding | Reference |
| SLAM-seq | Cancer Therapeutics | Identified direct transcriptional targets of BRD4 and MYC in leukemia, revealing that BET inhibitors broadly repress transcription. | viennabiocenter.org |
| PAR-CLIP | RNA-Binding Proteins | Mapped transcriptome-wide binding sites for proteins like IGF2BP1-3, QKI, and PUM2, providing high-resolution interaction maps. | oup.com |
| Ultrashort 4sU-tagging | RNA Processing | Revealed global kinetics of RNA splicing and processing at nucleotide resolution by using 4sU labeling for as little as 5 minutes. | nih.gov |
| RBR-ID | Proteomics | Enabled proteome-wide identification of RNA-binding proteins and their specific binding regions within live cells through 4sU-mediated crosslinking and mass spectrometry. | jove.com |
These advanced methods, all dependent on the initial cellular conversion of 4sU to this compound, are indispensable for the modern challenge of identifying and validating RNA as a druggable target. They provide the high-resolution data needed to understand how small molecules interact with the complex world of cellular RNA.
Limitations and Future Directions in 4 Thiouridine 5 Triphosphate Research
Methodological Challenges in Specific Research Contexts (e.g., low incorporation efficiency)
A primary challenge in the application of 4'-thiouridine (s4U) for metabolic labeling is the efficiency of its conversion to the active triphosphate form (4sUTP) and its subsequent incorporation into nascent RNA. The initial phosphorylation of s4U is often a rate-limiting step, as the kinases involved can be inefficient with modified nucleosides due to their high specificity for natural substrates. nih.gov This can lead to lower than desired labeling efficiency.
Furthermore, the incorporation of 4sUTP by RNA polymerases can be influenced by several factors. For instance, studies using T7 RNA polymerase have shown that the efficiency of incorporating modified nucleotide triphosphates (NTPs), including 4sUTP and its counterpart 4'-thioCTP, can be sequence-dependent. nih.gov The requirement for consecutive pyrimidine (B1678525) residues in the RNA transcript can be particularly problematic, leading to the formation of abortive products. nih.gov In some cases, the incorporation efficiency of 4'-thioCTP was found to be significantly lower than that of 4sUTP, and this was not substantially improved by increasing its concentration. nih.govresearchgate.net Research has indicated that a leader sequence of approximately +15 in the DNA template is important for the effective incorporation of these modified NTPs during in vitro transcription. nih.gov
Another challenge is the potential for bias in the enrichment of labeled RNA. The commonly used HPDP-biotin for biotinylating s4U-containing RNA has been shown to be inefficient, resulting in low yields and a bias towards longer RNA molecules. yale.edu This can skew the representation of different RNA populations in downstream analyses.
Strategies for Enhancing Specificity and Efficiency of Labeling in Complex Systems
To overcome the limitations of low incorporation and enrichment efficiency, several innovative strategies have been developed.
One significant advancement is the use of methanethiosulfonate (B1239399) (MTS) reagents, such as MTS-biotin, for the chemical derivatization of s4U. nih.govresearchgate.net MTS reagents form disulfide bonds with s4U more efficiently than HPDP-biotin, leading to higher yields and less biased enrichment of s4U-labeled RNA. nih.govresearchgate.net This improved chemistry has enabled the study of microRNA turnover without perturbing the miRNA processing machinery. nih.gov The enhanced efficiency of MTS chemistry has also facilitated the development of a solid-phase enrichment method using MTS resin, which allows for the capture of s4U-RNA from smaller cell populations and primary cells. yale.eduresearchgate.net
To bypass the inefficient initial phosphorylation step, researchers have explored the use of 5'-monophosphate prodrugs of s4U. nih.gov These prodrugs are designed to permeate cells and then be converted to the active 4sUTP. One such derivative, bis(4-acetyloxybenzyl) 5'-monophosphate of 4sU, demonstrated efficient incorporation into nascent RNA, comparable to labeling with the parent nucleoside. nih.govrsc.org While this approach shows promise, some prodrugs exhibited lower labeling efficiency or increased cytotoxicity. rsc.org
The table below summarizes a comparison of different labeling and enrichment strategies.
| Strategy | Advantage | Disadvantage | Reference |
| HPDP-biotin | High specificity for s4U. | Inefficient, low yields, bias towards longer RNAs. | yale.edunih.govresearchgate.net |
| MTS-biotin | More efficient than HPDP-biotin, higher yields, less bias. | May cross-react with non-thiolated UTP at high concentrations. | nih.govresearchgate.netbiorxiv.org |
| MTS-resin | One-step covalent capture, suitable for small cell populations and primary cells. | Requires optimization for different cell types. | yale.eduresearchgate.net |
| s4U Prodrugs | Bypasses rate-limiting phosphorylation step. | Potential for lower efficiency or cytotoxicity depending on the derivative. | nih.govrsc.org |
Synergistic Approaches with Other Chemical Biology Tools for Multi-Modal Analysis
The true power of 4sUTP labeling is amplified when combined with other chemical biology tools, enabling multi-modal analysis of complex biological processes. nih.govnih.govuchicago.edu
A powerful combination is the integration of s4U-based metabolic labeling with methods that induce mutations at the site of incorporation, such as TimeLapse-seq. yale.edutrilinkbiotech.com This approach allows for the temporal dimension to be added to RNA sequencing, providing a more dynamic view of RNA synthesis and decay. trilinkbiotech.com The improved efficiency of MTS chemistry can be combined with mutational mapping to filter out non-s4U contamination, thereby increasing sensitivity. yale.edu
Another synergistic approach involves combining 4sUTP labeling with other modified nucleotides or chemical probes to simultaneously study different aspects of gene expression. For example, the development of novel nucleoside analogue probes, such as 5-ethynyl-4′-thiouridine, combines the features of thiouridines with the click-chemistry compatibility of ethynyl (B1212043) groups, offering new possibilities for dual labeling and detection. wiley.comresearchgate.net
The integration of 4sUTP-based RNA profiling with proteomic techniques allows for the comprehensive analysis of RNA-protein interactions. apexbt.com Photo-crosslinking experiments using 4sUTP-labeled RNA can identify proteins that are in close proximity to the nascent transcript, providing insights into the composition of ribonucleoprotein complexes. trilinkbiotech.comjenabioscience.comharvard.edu
These combinatorial approaches, which leverage the strengths of different chemical biology tools, are essential for dissecting the intricate networks that govern gene expression and for gaining a more holistic understanding of cellular function. nih.govrsc.orgrsc.org
Q & A
Q. What are the standard methods for synthesizing 4'-Thio-UTP, and how do reaction conditions influence yield?
4'-Thio-UTP is synthesized via halogenation and substitution reactions. A common method involves treating uridine derivatives with AgF and I₂ in dichloromethane/tetrahydrofuran to replace the 4'-oxygen with sulfur . Yield optimization requires strict control of reaction time (e.g., 24–48 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent ratio). Post-synthesis purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) is critical to isolate the triphosphate form. Impurities from incomplete phosphorylation can be resolved using anion-exchange chromatography .
Q. How does 4'-Thio-UTP incorporation into RNA affect polymerase compatibility?
4'-Thio-UTP is incorporated into RNA by T7 RNA polymerase, but efficiency depends on modifications to standard protocols. Studies show that reducing Mg²⁺ concentration (from 10 mM to 6 mM) and supplementing with 2–4 mM MnCl₂ improves incorporation rates by stabilizing the thiophosphorylated intermediate. Gel electrophoresis (denaturing PAGE) and MALDI-TOF mass spectrometry are used to verify incorporation and quantify efficiency .
Q. What spectroscopic techniques are used to detect 4'-thiouridine modifications in RNA?
UV-Vis spectroscopy at 330–340 nm (ε ≈ 20,000 M⁻¹cm⁻¹) is standard for detecting the 4'-thio modification. For quantification, HPLC coupled with a diode-array detector (DAD) at 335 nm provides higher sensitivity. Fluorescence-based assays (e.g., thiol-specific probes like maleimide derivatives) are also employed for in-gel visualization .
Advanced Research Questions
Q. How can 4'-Thio-UTP enhance crosslinking efficiency in RNA-protein interaction studies?
The 4'-thio group enables UV-A (365 nm)-induced crosslinking to proximal proteins. In comparative studies, 4'-Thio-UTP achieves ~30% higher crosslinking efficiency than 4-thiouridine due to reduced steric hindrance. For reproducible results:
Q. What experimental strategies resolve contradictions in 4'-Thio-UTP stability data under physiological conditions?
Conflicting reports on 4'-Thio-UTP stability (e.g., half-life discrepancies in buffer vs. serum) require controlled replicates. Key steps:
- Pre-treat buffers with Chelex-100 to remove metal ions that catalyze degradation.
- Compare stability in Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) using LC-MS over 24 hours.
- For in-cell studies, use locked nucleic acid (LNA) probes to distinguish intact 4'-Thio-UTP from degradation products .
Q. How is 4'-Thio-UTP applied in SELEX for aptamer selection, and what parameters optimize binding affinity?
In SELEX, 4'-Thio-UTP increases aptamer stability against nucleases. Protocol adjustments:
- Include 1 mM DTT in selection buffers to prevent sulfur oxidation.
- Use 25–30 PCR cycles to avoid bias against thiomodified strands.
- Screen libraries via surface plasmon resonance (SPR) with a negative selection step (e.g., BSA-blocked chips) to reduce nonspecific binding. Post-SELEX, ITC (isothermal titration calorimetry) quantifies Kd values, with 4'-Thio-U-containing aptamers showing 3–5-fold lower Kd than unmodified counterparts .
Q. What methodologies assess the impact of 4'-thio modifications on RNA secondary structure?
Comparative circular dichroism (CD) spectroscopy (190–320 nm) reveals conformational shifts in thiomodified RNA. For dynamic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
